7-BIA

Addiction Biology Chemical Probe Development Synthetic Chemistry

7-BIA (7-butoxy illudalic acid analog) is a synthetic small-molecule inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD), a neuronal cell-adhesion molecule and synaptic specifier genetically linked to addiction vulnerability. As the first reported small-molecule antagonist of PTPRD's phosphatase activity, 7-BIA provides a foundational tool compound for dissecting PTPRD-mediated signaling pathways.

Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
Cat. No. B2909539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-BIA
Molecular FormulaC15H18O6
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC
InChIInChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3
InChIKeyDAVCIYWSVYDJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-BIA: A First-in-Class PTPRD Phosphatase Inhibitor for Addiction and Pain Research


7-BIA (7-butoxy illudalic acid analog) is a synthetic small-molecule inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD), a neuronal cell-adhesion molecule and synaptic specifier genetically linked to addiction vulnerability [1]. As the first reported small-molecule antagonist of PTPRD's phosphatase activity, 7-BIA provides a foundational tool compound for dissecting PTPRD-mediated signaling pathways [2]. It exhibits an IC50 of approximately 1–3 μM against recombinant human PTPRD and displays ~13- to 40-fold selectivity over the closely related phosphatase PTPRS (IC50 ≈ 40 μM) [3][4]. 7-BIA (CAS 1313403-49-4, C15H18O6, MW 294.30) is the benchmark reference compound against which all subsequent PTPRD-targeting molecules are compared, establishing the baseline for potency, selectivity, and in vivo behavioral pharmacology in this emerging therapeutic area.

Why 7-BIA Cannot Be Substituted with Illudalic Acid or NHB1109 in Critical Research Applications


Despite being structurally related illudalic acid analogs, 7-BIA, its natural product precursor illudalic acid, and the later-generation analog NHB1109 are not functionally interchangeable due to marked differences in synthetic accessibility, potency, and selectivity profiles. Illudalic acid, while historically known as a PTP inhibitor, demonstrates significantly weaker activity against PTPRD (IC50 >100 μM for related TCPTP) and is synthetically challenging to obtain, limiting its utility as a research tool [1]. Conversely, NHB1109, a 7-cyclopentyl methoxy analog, exhibits improved potency (IC50 600–700 nM) and enhanced selectivity over PTPRS, PTPRF, PTPRJ, and PTPN1 compared to 7-BIA, but this increased potency and altered selectivity may not be desirable in all experimental contexts, particularly when seeking to replicate or build upon the extensive behavioral dataset established specifically with 7-BIA [2]. Furthermore, 7-BIA remains the only compound in this series with validated in vivo efficacy in both cocaine reward reduction and neuropathic pain alleviation models, making it the essential reference standard for cross-study comparisons and mechanistic validation [3][4]. Substitution with analogs without careful revalidation would confound data interpretation and jeopardize reproducibility.

Quantitative Differentiation of 7-BIA: Head-to-Head Comparative Data vs. Illudalic Acid and NHB1109


7-BIA vs. Illudalic Acid: Enhanced Synthetic Tractability and Potency for PTPRD Research

7-BIA was developed as a synthetically accessible analog of illudalic acid that retains functional PTPRD inhibition. Illudalic acid exhibits an IC50 >100 μM against the related phosphatase TCPTP, rendering it essentially inactive as a PTPRD probe [1]. In contrast, 7-BIA achieves an IC50 of ~1–3 μM for PTPRD, representing at least a 30-fold improvement in potency [2]. Additionally, illudalic acid's complex natural product structure limits its availability, whereas 7-BIA is readily synthesized via a scalable route, making it the practical choice for reproducible research [3].

Addiction Biology Chemical Probe Development Synthetic Chemistry

7-BIA vs. NHB1109: The Established Reference Standard with Validated In Vivo Behavioral Pharmacology

While NHB1109, a 7-cyclopentyl methoxy analog, demonstrates improved in vitro potency (IC50 = 600–700 nM) and selectivity over PTPRS, PTPRF, PTPRJ, and PTPN1, it lacks the extensive in vivo behavioral validation that defines 7-BIA's utility [1]. 7-BIA has been shown to reduce cocaine-conditioned place preference in mice when administered before conditioning sessions (10–20 mg/kg, i.p.) [2]. Furthermore, 7-BIA reduces well-established cocaine self-administration in wild-type mice, an effect absent in PTPRD heterozygous knockouts, confirming on-target mechanism [2]. NHB1109 has not yet been evaluated in these same addiction paradigms, limiting its immediate applicability for translational studies . 7-BIA therefore remains the gold standard for in vivo PTPRD pharmacology.

Cocaine Use Disorder Behavioral Pharmacology Drug Discovery

7-BIA vs. Broad-Spectrum PTP Inhibitors: Demonstrated Selectivity Profile for PTPRD Over PTPRS

Many early PTP inhibitors, such as sodium stibogluconate, exhibit broad activity across multiple phosphatase families, complicating mechanistic interpretation [1]. In contrast, 7-BIA displays a defined selectivity window. It inhibits recombinant human PTPRD with an IC50 of ~1–3 μM, while requiring ~13- to 40-fold higher concentrations to inhibit the closely related phosphatase PTPRS (IC50 ≈ 40 μM) [2][3]. This selectivity, though moderate, is quantitatively characterized and allows for more precise dissection of PTPRD-specific signaling pathways compared to pan-PTP inhibitors. Furthermore, 7-BIA's selectivity can be contrasted with NHB1109, which demonstrates improved selectivity over additional phosphatases (PTPRF, PTPRJ, PTPN1), highlighting 7-BIA's position as a specific but not overly optimized tool compound .

Selectivity Profiling Phosphatase Biology Off-Target Pharmacology

Unique Cross-Application Validation: 7-BIA Demonstrates Efficacy in Both Addiction and Neuropathic Pain Models

7-BIA is uniquely positioned as a dual-application probe, validated in vivo for both addiction and pain research. In a chronic constriction injury (CCI) mouse model of neuropathic pain, 7-BIA (10 or 20 mg/kg, i.p.) significantly alleviated mechanical allodynia, as measured by increased paw withdrawal thresholds [1]. This effect was associated with upregulation of STING and IFN-α in the dorsal root ganglion (DRG), and was abolished by the STING inhibitor H-151, confirming pathway engagement [1]. Notably, this analgesic effect occurs without the addictive liability associated with opioids, leveraging 7-BIA's anti-addiction properties [2]. Neither illudalic acid nor NHB1109 have been evaluated in neuropathic pain models, making 7-BIA the exclusive tool for exploring PTPRD's role in pain signaling [3].

Neuropathic Pain Analgesic Development Translational Pharmacology

Optimal Application Scenarios for 7-BIA Based on Quantitative Differentiation


Addiction Research: Validating PTPRD as a Therapeutic Target for Cocaine Use Disorder

7-BIA is the essential tool compound for validating PTPRD's role in cocaine reward pathways. Its demonstrated ability to reduce both cocaine-conditioned place preference and established self-administration in mice at 10–20 mg/kg (i.p.) provides direct, quantitative evidence of in vivo target engagement and behavioral efficacy [1]. This makes 7-BIA the required positive control for any study aiming to replicate or extend these findings, including those evaluating novel PTPRD inhibitors or exploring downstream signaling mechanisms [1][2].

Neuropathic Pain Research: Exploring Non-Addictive Analgesic Mechanisms via PTPRD/STING/IFN-I Axis

In models of neuropathic pain, such as CCI in mice, 7-BIA administration (10 or 20 mg/kg, i.p.) consistently alleviates mechanical allodynia, an effect linked to STING and IFN-α upregulation in the DRG [3]. 7-BIA is uniquely suited for studies investigating the intersection of pain and addiction biology, as it provides analgesia without the inherent abuse potential of traditional analgesics. Researchers focused on the STING-IFN-I pathway in pain should prioritize 7-BIA for its validated in vivo pharmacology in this context [3].

Selectivity and Off-Target Profiling: Benchmarking Novel PTPRD Inhibitors

When developing next-generation PTPRD inhibitors, 7-BIA serves as the critical benchmark compound for potency and selectivity. Its IC50 of ~1–3 μM for PTPRD and ~13- to 40-fold selectivity over PTPRS establishes the baseline against which new chemical entities must be compared [2][4]. Studies aiming to improve upon 7-BIA's selectivity profile or achieve enhanced in vivo efficacy must include 7-BIA as a control to ensure meaningful and reproducible comparisons [2][4].

Chemical Biology and Target Deconvolution: Defining PTPRD-Specific Signaling Networks

7-BIA's defined, though moderate, selectivity profile makes it a valuable probe for deconvoluting PTPRD-specific signaling pathways. When used in conjunction with PTPRD knockdown or knockout models, 7-BIA helps confirm that observed phenotypes are indeed mediated by PTPRD phosphatase activity rather than off-target effects [1][2]. Its activity across both PTPRD and PTPRS (with a known selectivity window) allows researchers to design experiments that can differentiate between the contributions of these two closely related phosphatases [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-BIA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.